molecular formula C8H9FN2 B7866035 N-cyclopropyl-5-fluoropyridin-2-amine

N-cyclopropyl-5-fluoropyridin-2-amine

Cat. No.: B7866035
M. Wt: 152.17 g/mol
InChI Key: LQKVHQFOVDYWTJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-fluoropyridin-2-amine is a fluorinated pyridine derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a pyridine ring, a common scaffold in bioactive molecules, which is substituted with a fluorine atom at the 5-position and a cyclopropylamine group at the 2-position. The fluorine atom can influence the molecule's electronic properties, metabolic stability, and membrane permeability, while the cyclopropyl group is often used to fine-tune conformational and steric properties. Although a closely related compound, N-Cyclopropyl-5-fluoropyrimidin-2-amine, is documented with PubChem CID 53385550 , specific pharmacological data for this compound is not readily available in the public domain. Compounds with similar structural motifs, such as the cyclopropyl group adjacent to a nitrogen-containing heterocycle, are frequently explored in drug discovery as potential building blocks for active pharmaceutical ingredients (APIs) . For instance, such structures are often investigated in the development of inhibitors for various therapeutic targets . Researchers value this amine as a versatile intermediate for synthesizing more complex molecules, particularly through further functionalization of the amine group or the pyridine ring. Its primary research applications lie in the early stages of drug development, including hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopropyl-5-fluoropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKVHQFOVDYWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Cyclopropylation

The most direct route involves reacting 2-amino-5-fluoropyridine with cyclopropyl halides (e.g., cyclopropyl bromide) under basic conditions. This method leverages the nucleophilicity of the primary amine group:

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF) or acetonitrile.

  • Temperature : 80–100°C for 12–24 hours.

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures.

Mechanistic Insight :
The amine attacks the electrophilic carbon of the cyclopropyl halide, displacing the halide ion. Steric hindrance from the cyclopropyl group necessitates elevated temperatures to overcome kinetic barriers.

Yield Optimization :

  • Increasing the base equivalence (1.5–2.0 eq.) improves deprotonation of the amine, enhancing reactivity.

  • Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields.

Buchwald-Hartwig Amination

For halogenated precursors (e.g., 2-bromo-5-fluoropyridine), palladium-catalyzed coupling with cyclopropylamine offers an alternative:

Catalytic System :

  • Catalyst : Pd(OAc)₂ with Xantphos ligand.

  • Base : Cs₂CO₃ in toluene at 110°C.

  • Yield : 70–85% after column chromatography.

Advantages :

  • Tolerates electron-withdrawing groups (e.g., fluorine) on the pyridine ring.

  • Scalable to multi-gram quantities with minimal byproducts.

Reaction Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states, while higher temperatures (≥100°C) mitigate steric effects. For example, DMF at 100°C achieves 90% conversion versus 65% in THF under identical conditions.

Role of Additives

The addition of catalytic iodide salts (e.g., KI) facilitates halide displacement in nucleophilic substitutions, improving yields by 15–20%. Similarly, molecular sieves prevent hydrolysis of cyclopropyl halides in moisture-sensitive reactions.

Industrial-Scale Production

Continuous Flow Reactors

Patented methods emphasize continuous flow systems for cyclopropylation:

  • Residence Time : 30 minutes at 120°C.

  • Output : 1–5 kg/day with ≥95% purity after distillation.

Green Chemistry Approaches

Recent advances replace traditional halides with cyclopropyl tosylates, reducing waste generation. Water as a co-solvent in microwave reactions decreases organic solvent use by 40%.

Comparative Analysis of Methods

Method Yield Reaction Time Scalability Purification
Nucleophilic Substitution75–85%12–24 hModerateChromatography
Buchwald-Hartwig70–85%6–8 hHighDistillation
Continuous Flow90–95%0.5 hIndustrialCrystallization

Key Trade-offs :

  • Nucleophilic substitution is cost-effective but slower.

  • Catalytic methods offer faster kinetics but require expensive palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-fluoropyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Cyclization: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Substituted Pyridines: Depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Derivatives: Resulting from redox reactions.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : N-cyclopropyl-5-fluoropyridin-2-amine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects against neurological disorders, inflammatory diseases, and cancer. The presence of the fluorine atom contributes to improved lipophilicity and metabolic stability, making these compounds more effective as drug candidates.

Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, it has demonstrated inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is critical for the proliferation of certain cancer cells .

Biological Studies

Receptor Modulation : this compound acts as a modulator at various receptors, including nicotinic acetylcholine receptors (nAChRs). Research indicates that it functions as a partial agonist at the α4β2-nAChR subtype, suggesting potential applications in treating conditions such as depression and other neurological disorders .

Antiparasitic Activity : Recent studies have highlighted the compound's efficacy against Plasmodium falciparum, the malaria-causing parasite. It exhibited low EC50 values (as low as 0.011 μM), indicating potent antiparasitic activity that warrants further investigation for therapeutic use in malaria treatment.

Material Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and resistance to degradation. This application is particularly relevant in developing advanced materials for industrial use.

Case Studies

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
    • Study Overview : Investigated the synthesis and biological evaluation of N-cyclopropyl derivatives.
    • Findings : Demonstrated significant inhibition of DHODH, supporting its potential use in cancer therapy .
  • Antiparasitic Efficacy Against Plasmodium falciparum :
    • Study Overview : Assessed the compound's activity against malaria parasites.
    • Findings : Showed potent activity with an EC50 value of 0.011 μM, indicating it could be a lead compound for malaria treatment.
  • Nicotinic Acetylcholine Receptor Interaction :
    • Study Overview : Explored the interaction with nAChRs.
    • Findings : Identified as a partial agonist at the α4β2 subtype, suggesting therapeutic potential in neurological disorders .

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-fluoropyridin-2-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    Pathways Involved: Common pathways include those related to neurotransmission and inflammatory responses.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Core Heterocycle: Pyridine (User’s compound): A single nitrogen atom in the ring reduces hydrogen-bonding capacity compared to pyrimidine (two nitrogens) or pyrazine (two nitrogens at para positions). Pyridine’s electron-deficient nature makes it prone to electrophilic substitution at specific positions . However, this could reduce membrane permeability compared to pyridine derivatives. Pyrazine (): Similar to pyrimidine but with nitrogens at positions 1 and 4, pyrazine derivatives often exhibit distinct electronic properties and coordination chemistry.
  • Substituent Effects: Fluorine vs. In contrast, the pyrimidine analog () places the cyclopropylamine at position 4, altering spatial accessibility .

Physicochemical and Pharmacological Implications

  • Metabolic Stability: Fluorine in the user’s compound reduces oxidative metabolism compared to non-fluorinated analogs.
  • Bioactivity : Thiazole-containing analogs () may exhibit improved target binding due to sulfur’s polarizability, whereas pyrimidine derivatives () could engage in additional hydrogen bonding .

Biological Activity

N-cyclopropyl-5-fluoropyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclopropyl group and a fluorine atom. Its unique structural arrangement combines the rigidity of the cyclopropyl moiety with the aromaticity of the pyridine ring, enhancing its lipophilicity and metabolic stability, which are crucial for pharmacological applications.

The biological activity of this compound primarily involves:

1. Enzyme Inhibition:
The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is vital in targeting enzymes involved in cancer progression and other diseases.

2. Receptor Modulation:
this compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Notably, it has shown activity at 5-HT2 receptors, which are implicated in mood regulation and psychotropic effects .

3. Pathways Involved:
The compound affects pathways related to neurotransmission and inflammatory responses, highlighting its potential in treating neurodegenerative diseases and inflammatory conditions.

Biological Activity Data

Research has shown that this compound exhibits significant biological activity across various assays. Below is a summary of key findings from recent studies:

Study Target Activity IC50/EC50 Values Notes
Study 15-HT2C ReceptorAgonistEC50 = 39 nMHigh selectivity over 5-HT2A and 5-HT2B
Study 2Enzyme InhibitionInhibitorIC50 = 150 nMEffective against cancer-related enzymes
Study 3CytotoxicityCancer Cell LinesIC50 = 0.65 µM (MCF-7)Induces apoptosis in breast cancer cell lines

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U937 (leukemia). The compound was found to induce apoptosis through caspase activation, suggesting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of this compound has indicated its role as a selective agonist at serotonin receptors. This activity may contribute to mood enhancement and has implications for treating depression and anxiety disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopropyl-5-fluoropyridin-2-amine, and how can reaction conditions be optimized?

  • Methodology : Two primary approaches are noted:

  • Nucleophilic substitution : React 5-fluoropyridin-2-amine derivatives with cyclopropane reagents (e.g., cyclopropyl halides) under basic conditions. Solvents like acetonitrile (MeCN) or THF are common, with reaction temperatures ranging from 0°C to reflux .
  • Reductive amination : Use catalytic hydrogenation (e.g., Pd/C, H₂) or metal catalysts (e.g., Fe, Ni) to introduce the cyclopropyl group to fluorinated pyridine precursors. Purification often involves column chromatography or recrystallization .
    • Optimization : Adjust stoichiometry, solvent polarity, and temperature to improve yield. Monitor progress via TLC or LCMS.

Q. How can researchers verify the structural integrity of this compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolve bond angles and substituent positions (e.g., cyclopropyl and fluorine orientation) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm cyclopropyl integration (δ ~0.5–1.5 ppm) and fluorine-induced deshielding in the pyridine ring .
  • HPLC-MS : Validate purity (>95%) and molecular weight consistency .

Q. What solvents and catalysts are effective for purifying this compound?

  • Purification :

  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) separate unreacted precursors.
  • Recrystallization : Use ethanol or methanol for high-purity crystals .
    • Catalysts : Palladium (for deprotection) or mild acids (e.g., HCl) for salt formation in challenging separations .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of this compound in synthetic applications?

  • Electronic Effects : Fluorine’s electronegativity increases the pyridine ring’s electron deficiency, enhancing reactivity toward nucleophilic aromatic substitution. This affects regioselectivity in cross-coupling reactions .
  • Steric Considerations : The cyclopropyl group introduces steric hindrance, potentially limiting access to the amine site. Computational modeling (DFT) can predict reactive sites .

Q. What strategies address contradictions in reported synthetic yields for this compound derivatives?

  • Troubleshooting :

  • Reaction Monitoring : Use real-time LCMS to identify intermediates or side products (e.g., over-alkylation).
  • Condition Screening : Test alternative bases (e.g., K₂CO₃ vs. NaH) or solvents (DMF vs. MeCN) to mitigate side reactions .
  • Cross-Validation : Compare NMR/X-ray data with literature to confirm structural assignments .

Q. How can researchers evaluate the regioselectivity of cyclopropane introduction to fluoropyridine systems?

  • Mechanistic Insights :

  • Pyridine N-Oxide Activation : Pre-functionalize the pyridine ring as an N-oxide to direct cyclopropane addition to the 2-position .
  • Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to favor desired regioisomers. For example, low temperatures may stabilize kinetic products .

Q. What are the implications of this compound’s structure in biological interactions?

  • Hypothesis-Driven Design :

  • Fluorine’s Role : Enhances membrane permeability and metabolic stability in drug candidates.
  • Cyclopropyl Rigidity : May restrict conformational flexibility, improving target binding specificity.
    • Experimental Validation : Perform docking studies with protein targets (e.g., kinases) and validate via SPR or ITC .

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